molecular formula C9H8BrNO B1282874 (5-bromo-1H-indol-2-yl)methanol CAS No. 53590-48-0

(5-bromo-1H-indol-2-yl)methanol

Cat. No. B1282874
CAS RN: 53590-48-0
M. Wt: 226.07 g/mol
InChI Key: ZIUDOZPLPNFTMR-UHFFFAOYSA-N
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Description

“(5-bromo-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-bromo-1H-indol-2-yl)methanol” consists of an indole nucleus with a bromine atom at the 5th position and a methanol group at the 2nd position . The InChI code for this compound is 1S/C9H8BrNO/c10-7-2-1-6-3-8 (5-12)11-9 (6)4-7/h1-4,11-12H,5H2 .


Physical And Chemical Properties Analysis

“(5-bromo-1H-indol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 226.07 . The compound’s InChI code is 1S/C9H8BrNO/c10-7-2-1-6-3-8 (5-12)11-9 (6)4-7/h1-4,11-12H,5H2 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “(5-bromo-1H-indol-2-yl)methanol” can be used in the synthesis of these indole derivatives .

Treatment of Cancer Cells

Indole derivatives have been found to be effective in the treatment of cancer cells . As a type of indole derivative, “(5-bromo-1H-indol-2-yl)methanol” could potentially be used in cancer treatment research .

Antimicrobial Applications

Indole derivatives have shown effectiveness against microbes . Therefore, “(5-bromo-1H-indol-2-yl)methanol” could be used in the development of new antimicrobial agents .

Synthesis of Alkaloids

Indoles are a prevalent moiety present in selected alkaloids . “(5-bromo-1H-indol-2-yl)methanol” could be used in the synthesis of these alkaloids .

Analgesic Agent

“(5-bromo-1H-indol-2-yl)methanol” has been found to be a potent analgesic agent . It could be used in the development of new pain relief medications .

Antiproliferative/Cytotoxic Activity

“(5-bromo-1H-indol-2-yl)methanol” and its derivatives have been screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed better or comparable activity to that of cisplatin .

Anti-HIV-1 Activity

Indole derivatives have been reported to have anti-HIV-1 activity . “(5-bromo-1H-indol-2-yl)methanol” could potentially be used in the development of new anti-HIV-1 agents .

Structural Insights

The mass spectral analysis of “(5-bromo-1H-indol-2-yl)methanol” can provide invaluable structural insights . This can be useful in various fields of research, including drug discovery .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they can influence the degradation of tryptophan in higher plants, leading to the production of the plant hormone indole-3-acetic acid . They can also play a role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance . The specific pathways affected by (5-bromo-1H-indol-2-yl)methanol and their downstream effects would depend on its specific targets and mode of action.

Result of Action

Given that indole derivatives can have a wide range of biological activities , the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities, among others.

Action Environment

The action, efficacy, and stability of (5-bromo-1H-indol-2-yl)methanol can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment. For instance, the compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C.

properties

IUPAC Name

(5-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDOZPLPNFTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544006
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-1H-indol-2-yl)methanol

CAS RN

53590-48-0
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-(HYDROXYMETHYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from ethyl 5-bromo-1H-indole-2-Carboxylate and lithium aluminum in substantially the same manner, as described in step 3 of Example 1. The product was obtained as a solid; mp: 111–112° C. Mass spectrum (ESI, [M−H]−) m/z 224. 1H NMR (400 MHz, DMSO-d6) δ 7.62 (s, 1H), 7.27 (d, 1H, J=8.02 Hz), 7.12 (d, 1H, J=8.02 Hz), 6.25 (s, 1H), 5.29 (t, 1H, J=5.50 Hz), 4.59 ppm (d, 2H, J=5.65 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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